molecular formula C12H18O B085208 3-Methyl-1-phenyl-3-pentanol CAS No. 10415-87-9

3-Methyl-1-phenyl-3-pentanol

Cat. No. B085208
CAS RN: 10415-87-9
M. Wt: 178.27 g/mol
InChI Key: AEJRTNBCFUOSEM-UHFFFAOYSA-N
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Description

3-Methyl-1-phenyl-3-pentanol is a compound of interest within the realm of fragrance materials, belonging to the structural group Aryl Alkyl Alcohols (AAAs). These compounds are characterized by their aromatic ring (Ar) which may be substituted or unsubstituted, linked to an alkyl chain that bears a tertiary alcohol group. This compound is notable for its applications in fragrance formulations and has been the subject of toxicological and dermatological reviews to ensure its safe use in products (Scognamiglio et al., 2012).

Synthesis Analysis

The synthesis of compounds structurally related to this compound, such as poly(1-methyl-1-phenyl-1-silapentane), involves chemical reduction processes that highlight the intricate steps necessary to produce complex molecules. This process, in particular, utilized diimide generated in-situ for the reduction of carbon-carbon double bonds (Liao & Weber, 1991).

Molecular Structure Analysis

The molecular structure of related compounds demonstrates the influence of substituents on the physical and chemical properties of the molecule. For example, the introduction of fluorophenyl groups in certain pentanediones has been studied to understand how these modifications affect the molecular structure and, by extension, the properties of the compound (Guo et al., 2014).

Chemical Reactions and Properties

Research into the chemical reactions of related compounds, such as the thermal decomposition of pentanol isomers, provides insight into the stability and reactivity of this compound under various conditions. Such studies are crucial for understanding the potential applications and limitations of these compounds (Zhao et al., 2012).

Scientific Research Applications

  • Use as a Fragrance Ingredient : 1-Phenyl-3-methyl-3-pentanol is reviewed for its toxicologic and dermatologic profile when used as a fragrance ingredient. This substance is part of the Aryl Alkyl Alcohols fragrance structural group and is a tertiary alcohol. The review includes data on its physical properties, acute toxicity, skin irritation, mucous membrane irritation, skin sensitization, and genotoxicity data, providing a comprehensive understanding of its safety and applications in fragrances (Scognamiglio et al., 2012).

  • Microbial Production of Pentanol Isomers : Research on the microbial production of pentanol isomers, such as 2-methyl-1-butanol and 3-methyl-1-butanol, which are chemically related to 3-Methyl-1-phenyl-3-pentanol, indicates potential biofuel applications. These compounds are by-products of microbial fermentations and can be produced through metabolic engineering of microbial strains (Cann & Liao, 2009).

  • Plant Immunity and Pest Control : A study on 3-pentanol, a related compound, has shown that it can trigger plant systemic resistance against bacterial pathogens like Pseudomonas syringae. This suggests potential applications in agriculture for disease control and enhancement of plant immunity (Song, Choi, & Ryu, 2015).

  • Polymer Research : In the field of polymer science, studies on related compounds, such as the hydrogenation of poly(1-methyl-1-phenyl-1-sila-cis-pent-3-ene), provide insights into the synthesis and properties of novel polymers. This research is relevant for understanding the material properties and potential applications of these polymers (Liao & Weber, 1993).

Safety and Hazards

3-Methyl-1-phenyl-3-pentanol is classified as a flammable liquid and vapor, and it is harmful if swallowed . Precautionary measures include keeping away from heat, sparks, open flames, and hot surfaces, and not smoking . The container should be kept tightly closed . In case of swallowing, a poison center or doctor should be contacted .

Mechanism of Action

Target of Action

3-Methyl-1-phenyl-3-pentanol is a tertiary alcohol

Mode of Action

It’s known that alcohols can undergo oxidation reactions . For instance, primary alcohols can be oxidized to aldehydes . This suggests that this compound may undergo similar reactions in the body, leading to the formation of different metabolites.

Biochemical Pathways

It’s known that alcohols can be involved in various biochemical reactions, such as oxidation . This suggests that this compound may influence these pathways, leading to various downstream effects.

Pharmacokinetics

It’s known that alcohols are generally well-absorbed in the gastrointestinal tract and can be distributed throughout the body . They are typically metabolized in the liver and excreted in the urine .

Result of Action

It’s known that alcohols can have various effects at the molecular and cellular level, such as influencing enzyme activity and receptor function .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as temperature and pH can affect the stability of the compound . Additionally, individual factors such as age, sex, genetic factors, and health status can influence the compound’s action and efficacy.

properties

IUPAC Name

3-methyl-1-phenylpentan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O/c1-3-12(2,13)10-9-11-7-5-4-6-8-11/h4-8,13H,3,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEJRTNBCFUOSEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(CCC1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60864266
Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
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Molecular Weight

178.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Colourless, slightly viscous liquid; Warm, rose-like aroma
Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

112.00 to 112.50 °C. @ 0.80 mm Hg
Record name 3-Methyl-1-phenyl-3-pentanol
Source Human Metabolome Database (HMDB)
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Solubility

very slightly, Slightly soluble in water, Soluble (in ethanol)
Record name 3-Methyl-1-phenyl-3-pentanol
Source Human Metabolome Database (HMDB)
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Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

0.958-0.965 (20°)
Record name 1-Phenyl-3-methyl-3-pentanol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1638/
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Mechanism of Action

R411 prevents binding of V-CAM1 to either a4b1 or a4b7.
Record name R411
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CAS RN

10415-87-9
Record name α-Ethyl-α-methylbenzenepropanol
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Record name 3-Methyl-1-phenyl-3-pentanol
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Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
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Record name Benzenepropanol, .alpha.-ethyl-.alpha.-methyl-
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Record name 3-methyl-1-phenylpentan-3-ol
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Record name 3-METHYL-1-PHENYL-3-PENTANOL
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Record name 3-Methyl-1-phenyl-3-pentanol
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods

Procedure details

A solution of styrene in 2-butanol (20% by weight, 100 g/h) was pumped continuously at an average temperature of 390° C. in the reactor through the laboratory plant. The conversion of styrene was 84.0% and, in the steady state, 14.7 g/h of 3-methyl-1-phenyl-3-pentanol were obtained.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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